molecular formula C26H25N5O5S B2981606 ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 309969-65-1

ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No.: B2981606
CAS No.: 309969-65-1
M. Wt: 519.58
InChI Key: DZVUFOXHZSKURZ-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a furan ring, a triazole ring, and a benzoate ester

Preparation Methods

The synthesis of ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate involves multiple steps, typically starting with the formation of the triazole ring. The furan-2-yl group is introduced through a formylation reaction, followed by the attachment of the benzoate ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and triazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and triazole-containing molecules. Compared to these compounds, ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate is unique due to its combination of structural features, which confer specific chemical and biological properties. Similar compounds include:

  • 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(phenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
  • Ethyl 4-{2-[(5-{[(furan-2-yl)formamido]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O5S/c1-3-35-25(34)18-9-11-19(12-10-18)28-23(32)16-37-26-30-29-22(15-27-24(33)21-8-5-13-36-21)31(26)20-7-4-6-17(2)14-20/h4-14H,3,15-16H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVUFOXHZSKURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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